molecular formula C19H23Cl2N3O B2980321 Sigma-1 receptor antagonist 1 CAS No. 1639220-19-1

Sigma-1 receptor antagonist 1

カタログ番号 B2980321
CAS番号: 1639220-19-1
分子量: 380.31
InChIキー: MSFUOAXHQLXDAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sigma-1 receptor antagonist 1, also known as compound 137, is a potent and selective sigma-1 receptor (σ1R) antagonist . It has a high binding affinity to the σ1R receptor . The sigma-1 receptor is a unique ligand-operated chaperone present in key areas for pain control, in both the peripheral and central nervous system . Sigma-1 receptors interact with a variety of protein targets to modify their function .


Molecular Structure Analysis

The Sigma-1 receptor is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . The receptor has a multitude of protein and small molecule interaction partners with therapeutic potential . Newly reported structures of the human S1R in ligand-bound states provide essential insights into small molecule binding in the context of the overall protein structure .


Chemical Reactions Analysis

Sigma-1 receptors interact with a variety of protein targets to modify their function . These targets include several G-protein-coupled receptors such as the μ-opioid receptor, and ion channels such as the N-methyl-D-aspartate receptor (NMDAR) . Sigma-1 antagonists modify the chaperoning activity of sigma-1 receptor by increasing opioid signaling and decreasing NMDAR responses .

科学的研究の応用

Antinociceptive Effects and Pain Management

Sigma-1 receptor (σ1R) antagonists exhibit significant antinociceptive effects, beneficial for pain management. They modulate the activity of proteins like NMDA and opioid receptors, affecting intracellular signaling in the transduction of noxious stimuli and sensitization phenomena in chronic pain states. Clinical studies on the sigma-1 receptor antagonist S1RA (E-52862) are particularly noteworthy for their potential in new analgesic approaches (Vela, Merlos, & Almansa, 2015).

Modulation of Neurotransmitter Release

Sigma-1 receptor antagonists impact the binding characteristics to high- and low-affinity states of the receptor, influencing the release of neurotransmitters such as dopamine. This modulation is crucial in learning, memory, and managing neuropsychiatric disorders (Brimson, Brown, & Safrany, 2011).

Neuropathic Pain and Central Sensitization

Sigma-1 receptor antagonists play a role in central sensitization and pain hypersensitivity, offering therapeutic potential in neuropathic pain management. These antagonists, when used alone or in combination with opioids, potentiate opioid analgesia without increasing associated unwanted effects, suggesting their use in opioid adjuvant therapy (Zamanillo, Romero, Merlos, & Vela, 2013).

Neuroprotective Actions

Research indicates that sigma-1 receptor agonists have neuroprotective actions, potentially beneficial in cognitive and affective disorders. For instance, the selective sigma-1 receptor agonist (-)-MR22 has shown anti-amnesic and neuroprotective effects in rats, indicating a non-amyloidogenic AβPP processing and memory enhancement potential (Antonini et al., 2011).

Neuropsychiatric Disorders

Sigma-1 receptors, through their unique ligand-regulated molecular chaperone activity, influence the function of various neurotransmitter receptors and ion channels, suggesting a role in treating neuropsychiatric disorders, such as depression and neurodegenerative diseases (Hayashi, 2015).

Potential in Treating Mental Depression

Sigma receptors, particularly the sigma-1 subtype, are implicated in the mechanism of action of antidepressants. Studies indicate that sigma-1 receptor ligands can modulate the release of catecholamines in the brain, playing a role in the antidepressant action of drugs like venlafaxine (Dhir & Kulkarni, 2007).

将来の方向性

Overwhelming preclinical evidence of the role of sigma-1 receptors in pain has led to the development of the first selective sigma-1 antagonist with an intended indication for pain treatment, which is currently in Phase II clinical trials .

特性

IUPAC Name

5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFUOAXHQLXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sigma-1 receptor antagonist 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。